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molecular formula C7H4ClN5O2 B8340209 5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole

5-Chloro-1-(4-nitro-phenyl)-1H-tetrazole

Cat. No. B8340209
M. Wt: 225.59 g/mol
InChI Key: BQQLYHLYHACLLJ-UHFFFAOYSA-N
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Patent
US06051586

Procedure details

5-Chloro-1-phenyl-1H-tetrazole (500 g, 2.78 mol) was carefully added in one portion to stirred white fuming nitric acid (91.5% HNO3, 2.5 L). The internal temperature of the mixture increased steadily to 65° C. then fell. An aliquot was removed and partitioned between water and dichloromethane. TLC analysis (80:20 hexanes/ethyl acetate) indicated consumption of starting material. The mixture was carefully poured into stirred ice (3 L), water (2 L) and dichloromethane (2 L). The layers were separated and the aqueous was extracted with dichloromethane (2 L). The combined organic phase was washed with 5% aqueous sodium bicarbonate solution (1 L), dried (MgSO4), filtered, and concentrated to a solid. The solid was mixed with 90:10 hexanes/ethyl acetate (3 L) and heated to 65° C. The mixture was cooled overnight (2-5° C.). Filtration afforded a white crystalline solid (544 g, 87%). 1H NMR (CDCl3, 300 MHz) δ 8.51 (d, 9.5 Hz, 2 H), 7.91 (d, 8.8 Hz, 2 H); mp 96.5° C.; Rf =0.2 (K).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[N:4][N:3]=1.[N+:13]([O-])([OH:15])=[O:14]>>[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[N:5]=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=NN=NN1C1=CC=CC=C1
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stirred white
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aliquot was removed
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The mixture was carefully poured
STIRRING
Type
STIRRING
Details
into stirred ice (3 L), water (2 L) and dichloromethane (2 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with dichloromethane (2 L)
WASH
Type
WASH
Details
The combined organic phase was washed with 5% aqueous sodium bicarbonate solution (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
ADDITION
Type
ADDITION
Details
The solid was mixed with 90:10 hexanes/ethyl acetate (3 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled overnight (2-5° C.)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=NN1C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 544 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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